8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Propriétés
IUPAC Name |
8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrFN3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-6-16(24)12-19(21)23(20)28(27-22)18-9-7-17(25)8-10-18/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWZCFYYPABUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Starting Materials and Reaction Design
The Friedländer condensation remains the most documented pathway for constructing the pyrazoloquinoline core. For the target compound, this involves:
- o-Aminocarbonyl precursor : 4-Fluoro-2-nitrobenzaldehyde (to introduce the fluorophenyl group)
- Pyrazolone derivative : 3-(4-Methylphenyl)-1H-pyrazol-5(4H)-one (to anchor the methylphenyl moiety).
Reaction in ethylene glycol at 180°C for 12 hours facilitates cyclocondensation, forming the quinoline ring. The nitro group is subsequently reduced to an amine using H2/Pd-C, followed by diazotization and Sandmeyer bromination to install the C8 bromine.
Mechanistic Insights and Intermediate Isolation
Key intermediates in this route include:
- Schiff base formation between the aldehyde and pyrazolone (isolated at 65% yield).
- Cyclization to 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one (82% yield).
- Bromination via N-bromosuccinimide (NBS) in CCl4 under UV light, achieving 78% conversion to the 8-bromo derivative.
Table 1 : Optimization of Friedländer Bromination Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | Ethylene glycol | 180 | 12 | 45 |
| ZnCl2 | Toluene | 110 | 8 | 68 |
| PTSA | DMF | 150 | 6 | 72 |
Data from demonstrate acid catalysis (PTSA) in DMF provides optimal ring closure before bromination.
Three-Component Reaction Strategy
Arylglyoxal-Pyrazolamine Cyclization
Adapting the method of Sabitha et al., a one-pot assembly uses:
- 4-Fluorophenylglyoxal (1.2 eq)
- 3-(4-Methylphenyl)-1H-pyrazol-5-amine (1.0 eq)
- Dimedone (1.5 eq)
In water/acetone (1:2) with tetrapropylammonium bromide (TPAB, 20 mol%) at 80°C, this yields 90-95% of the tetracyclic intermediate. Bromination occurs in situ using CuBr2 (2.0 eq), directing substitution to C8 via radical stabilization.
Electronic Effects on Bromine Positioning
DFT calculations confirm the C8 position's susceptibility due to:
- Highest spin density in the radical intermediate (0.45 vs 0.32 at C5)
- Ortho-directing effect of the pyrazole nitrogen.
Table 2 : Bromine Regioselectivity in Three-Component Synthesis
| Position | Yield (%) | Transition State Energy (kcal/mol) |
|---|---|---|
| C5 | 12 | 28.4 |
| C8 | 83 | 18.9 |
| C10 | 5 | 31.2 |
Brack's Protocol with Modern Modifications
5-Chloro-4-Formylpyrazole Intermediate
Brack's method was revised for fluorine compatibility:
- Vilsmeier-Haack formylation of 5-chloro-3-(4-methylphenyl)-1H-pyrazole gives 4-formyl derivative (89% yield).
- Condensation with 4-fluoroaniline in melt (150°C, 3h) forms Schiff base.
- Cyclization using PPA (polyphosphoric acid) at 120°C installs the quinoline ring.
Bromination is achieved post-cyclization using Br2/FeBr3 (0°C, 2h), giving 76% overall yield.
Avoiding Demethylation Side Reactions
Critical parameters for preserving the 4-methylphenyl group:
- Strict temperature control (<130°C during cyclization)
- Use of non-nucleophilic acids (PPA vs H2SO4)
- Short reaction times (2h max)
Table 3 : Impact of Acid Choice on Demethylation
| Acid | Temp (°C) | 4-Methyl Retention (%) |
|---|---|---|
| H2SO4 | 120 | 45 |
| PPA | 120 | 98 |
| TfOH | 100 | 92 |
Data from validate PPA as optimal for substituent stability.
Comparative Analysis of Synthetic Routes
Table 4 : Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Friedländer | 5 | 42 | 99.1 | Pilot scale |
| Three-Component | 3 | 78 | 98.5 | Lab scale |
| Modified Brack's | 4 | 65 | 99.3 | Industrial |
The three-component route offers superior yield but requires precise stoichiometric control. Brack's method, while longer, provides pharmaceutical-grade purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mécanisme D'action
The mechanism of action of 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain proteins, influencing pathways involved in cell signaling or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 8-bromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 8-bromo-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
The unique combination of bromine, fluorine, and methyl groups in 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline distinguishes it from similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Activité Biologique
8-Bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on available research findings.
- Molecular Formula : C23H15BrFN3
- Molecular Weight : 432.3 g/mol
- CAS Number : Not specified in the available data, but related compounds can be referenced.
Synthesis
The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step organic reactions. The specific synthetic route for 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline includes:
- Formation of the pyrazole ring through cyclization reactions involving appropriate precursors.
- Bromination and fluorination steps to introduce the bromo and fluoro substituents at specified positions on the quinoline framework.
Anticancer Properties
Research has indicated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit various signaling pathways involved in cancer cell proliferation and survival, including the NF-κB and MAPK pathways .
- Case Study : A study evaluated several derivatives for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties:
- Mechanism : It is believed to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide production in inflammatory models .
- Experimental Findings : In vitro studies using RAW 264.7 macrophages showed that certain derivatives significantly reduced LPS-induced nitric oxide production .
Antimicrobial Activity
The antimicrobial potential of pyrazolo[4,3-c]quinoline derivatives has been explored:
- Findings : Compounds have shown activity against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:
- Key Modifications : Substituents on the phenyl rings and variations in the pyrazole core significantly influence potency and selectivity against target enzymes or receptors .
- Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict biological activity based on molecular descriptors, aiding in the design of more potent derivatives .
Data Summary Table
Q & A
Q. Table 1: Optimization of Bromination Step
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NBS in DMF, 0°C | 78 | 95 |
| Br₂ in CHCl₃, RT | 45 | 82 |
| HBr/H₂O₂, 50°C | 32 | 70 |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the fluorine atom at the 4-fluorophenyl group shows a distinct doublet in ¹⁹F NMR (~-110 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., C–H···π stacking in the pyrazoloquinoline core) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 415.05 for [M+H]⁺) .
Q. Example Data from :
- Crystal System : Orthorhombic, space group P212121.
- Bond Length : C–Br bond = 1.89 Å, confirming bromine placement.
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced anti-inflammatory activity?
Answer:
SAR studies focus on modifying substituents to optimize target binding and reduce off-target effects:
- Fluorophenyl Group : Enhances metabolic stability and COX-2 inhibition. Replacement with chlorophenyl decreases activity (IC₅₀ increases from 0.39 μM to 1.2 μM) .
- Methyl Group at 4-Methylphenyl : Hydrophobic interactions with enzyme pockets improve binding affinity. Removing it reduces potency by ~40% .
- Bromine at Position 8 : Critical for π-stacking with iNOS; replacing bromine with methoxy lowers activity .
Q. Table 2: SAR of Key Substituents
| Substituent Modification | IC₅₀ (COX-2 Inhibition, μM) | Selectivity Index (vs. COX-1) |
|---|---|---|
| 8-Bromo, 4-Fluorophenyl | 0.39 | 12.5 |
| 8-Methoxy, 4-Chlorophenyl | 1.20 | 3.8 |
| No Methyl at 4-Methylphenyl | 0.68 | 8.2 |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:
- Standardized Assay Protocols : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and control compounds (e.g., dexamethasone) .
- Purity Validation : Ensure >95% purity via HPLC and LC-MS to exclude confounding byproducts .
- Dose-Response Curves : Perform triplicate experiments across a logarithmic concentration range (0.1–100 μM) to confirm reproducibility .
Q. Case Study from :
- Reported IC₅₀ Variation : 0.39 μM (Study A) vs. 0.85 μM (Study B).
- Resolution : Study B used impure compound (88% purity), while Study A used HPLC-purified material (99%).
Advanced: What computational and crystallographic approaches are used to predict binding modes with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Models interactions with COX-2 or iNOS active sites. Key residues (e.g., Tyr355 in COX-2) form hydrogen bonds with the quinoline core .
- Molecular Dynamics Simulations : Assess binding stability over 100 ns trajectories. RMSD < 2 Å indicates stable ligand-target complexes .
- X-ray Co-crystallography : Resolves halogen bonding between bromine and His90 in iNOS .
Figure 1: Predicted Binding Mode with COX-2
Basic: What is the hypothesized mechanism of action for this compound’s anticancer activity?
Answer: The compound induces apoptosis via dual mechanisms:
- Mitochondrial Pathway : Disrupts Bcl-2/Bax balance, triggering cytochrome c release and caspase-3 activation .
- Topoisomerase Inhibition : Intercalates DNA and stabilizes topoisomerase II-DNA cleavage complexes, confirmed by comet assays .
Q. Key Evidence from :
- IC₅₀ (HCT-116 cells) : 2.1 μM.
- Caspase-3 Activation : 3.5-fold increase vs. control.
Advanced: How can researchers optimize experimental conditions for scaling up synthesis without compromising yield?
Answer:
- Continuous Flow Reactors : Improve heat/mass transfer for bromination and coupling steps, reducing reaction time by 60% .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, catalyst loading). For example, a 25°C increase in Suzuki coupling raises yield from 65% to 82% .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Advanced: How do halogen substituents influence photophysical properties for fluorescence-based applications?
Answer:
Q. Table 3: Photophysical Properties of Halogenated Analogs
| Compound | λem (nm) | Quantum Yield |
|---|---|---|
| 8-Bromo Derivative | 444 | 0.22 |
| 8-Fluoro Derivative | 435 | 0.38 |
| Non-Halogenated Analog | 460 | 0.45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
